3-Fluoro-5-hydroxy-N-isopropylbenzamide
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Overview
Description
3-Fluoro-5-hydroxy-N-isopropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position, a hydroxyl group at the fifth position, and an isopropyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-hydroxy-N-isopropylbenzamide can be achieved through several synthetic routes. One common method involves the following steps:
Nitration: The starting material, 3-fluorophenol, undergoes nitration to introduce a nitro group at the fifth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 3-fluoro-5-aminophenol is then acylated with isopropyl chloroformate to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-hydroxy-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Fluoro-5-oxo-N-isopropylbenzamide.
Reduction: 3-Fluoro-5-hydroxy-N-isopropylbenzylamine.
Substitution: 3-Amino-5-hydroxy-N-isopropylbenzamide or 3-Thio-5-hydroxy-N-isopropylbenzamide.
Scientific Research Applications
3-Fluoro-5-hydroxy-N-isopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as fluorescence or conductivity.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-methyl-N-isopropylbenzamide
- 3-Fluoro-5-oxo-N-isopropylbenzamide
- 3-Amino-5-hydroxy-N-isopropylbenzamide
Uniqueness
3-Fluoro-5-hydroxy-N-isopropylbenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group allows for unique reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-fluoro-5-hydroxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H12FNO2/c1-6(2)12-10(14)7-3-8(11)5-9(13)4-7/h3-6,13H,1-2H3,(H,12,14) |
InChI Key |
YERGYMKWYBLLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)F)O |
Origin of Product |
United States |
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